![molecular formula C16H19N3O3S B2743736 N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 449785-03-9](/img/structure/B2743736.png)

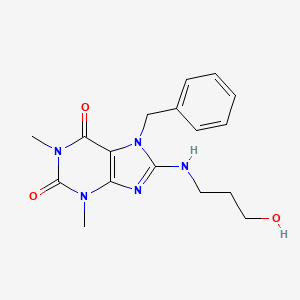

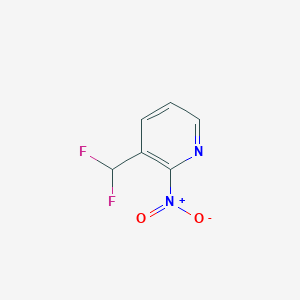

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known to be a class of promising functional reagents, especially in the field of pharmaceutics and medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis

The compound contains a pyrazole ring fused with a thiophene ring, both of which are five-membered rings with two heteroatoms. The pyrazole ring contains two nitrogen atoms, while the thiophene ring contains a sulfur atom .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization for Pharmacological Applications

The synthesis and characterization of related compounds have been crucial in evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, the synthesis of celecoxib derivatives revealed their significant activities in these areas without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself, indicating the therapeutic potential of these compounds (Küçükgüzel et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been prepared and evaluated for their antimicrobial and anti-inflammatory activities. These compounds present a broad spectrum of biological activities, indicating their potential in developing new therapeutic agents (Kendre et al., 2015).

Antitumor Activities

The search for new anticancer agents has led to the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of these derivatives in cancer therapy (Gomha et al., 2016).

Dual Angiotensin and Endothelin Receptor Antagonists

The development of dual angiotensin-1 and endothelin-A receptor antagonists is another area of interest. Such compounds, exemplified by BMS-1, have shown potential in addressing rapid metabolic clearance and reducing interanimal variability in pharmacokinetic studies, indicating a strategic approach in designing compounds with improved metabolic profiles (Zhang et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-3-6-15(20)17-16-12-9-23(21,22)10-13(12)18-19(16)14-8-5-4-7-11(14)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVPBPBQRAZHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2743654.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)

![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)

![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)